5'-Cyanonicotine

Descripción general

Descripción

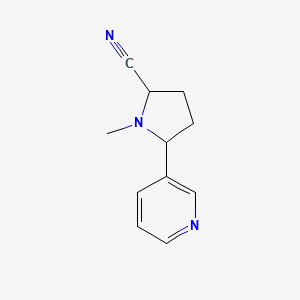

5'-Cyanonicotine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.241 g/mol . It is also known by its CAS number 42459-12-1 . This compound features a pyrrolidine ring substituted with a nitrile group and a pyridine ring, making it an interesting subject for various chemical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5'-Cyanonicotine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

5'-Cyanonicotine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action for 5'-Cyanonicotine involves its interaction with specific molecular targets and pathways. The nitrile group can act as a ligand for metal ions, influencing various biochemical processes. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridinecarbonitrile: A simpler analog with a pyridine ring and a nitrile group.

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinecarbonitrile: A stereoisomer with similar structural features.

Uniqueness

5'-Cyanonicotine is unique due to its combination of a pyrrolidine ring, a nitrile group, and a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

5'-Cyanonicotine is a structural derivative of nicotine, notable for its cyano group at the 5' position of the pyridine ring. This modification alters its chemical properties and biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the cyano group enhances its lipophilicity, which may influence its ability to cross biological membranes and interact with various receptors.

Biological Activities

Research indicates that this compound exhibits biological activities akin to those of nicotine, including:

- Nicotine Receptor Interaction : It interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and play roles in cognition and addiction.

- Neuroprotective Effects : Similar to nicotine, this compound may offer neuroprotective benefits against neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress.

- Potential Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

Interaction Studies

Interaction studies reveal that this compound can form adducts with various biomolecules. Notably, it has been shown to bind covalently to proteins through reactive intermediates generated during metabolism. This binding is dependent on the presence of cytochrome P450 enzymes, which are involved in drug metabolism.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Nicotinic Receptor Agonism | Modulates nAChRs similar to nicotine |

| Neuroprotection | Protects neurons from oxidative stress |

| Anti-inflammatory Effects | Reduces inflammation in respiratory diseases |

| Protein Binding | Forms covalent adducts with proteins via metabolic activation |

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodents examined the neuroprotective effects of this compound following induced oxidative stress. The results indicated a significant reduction in neuronal death compared to control groups treated with saline. The mechanism was attributed to enhanced antioxidant enzyme activity.

Case Study 2: Interaction with Cytochrome P450 Enzymes

Another study focused on the metabolic pathways of this compound. Using rabbit liver microsomes, researchers found that the compound undergoes metabolism primarily through cytochrome P450 isozyme-2. This study highlighted the importance of understanding the metabolic fate of this compound for predicting its pharmacological effects.

Research Findings

Recent findings emphasize the significance of further research into the pharmacodynamics and pharmacokinetics of this compound. Investigations into its potential therapeutic applications have revealed promising avenues for treating neurodegenerative diseases and inflammatory conditions.

- Metabolic Pathways : Studies indicate that this compound is metabolized into several active metabolites, which may contribute to its overall biological activity.

- Safety Profile : Toxicological assessments have suggested that while this compound shares some properties with nicotine, its safety profile requires thorough investigation due to potential cytotoxic effects at high concentrations.

Propiedades

IUPAC Name |

1-methyl-5-pyridin-3-ylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-10(7-12)4-5-11(14)9-3-2-6-13-8-9/h2-3,6,8,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKSGGNSSFORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1C2=CN=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962503 | |

| Record name | 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42459-12-1 | |

| Record name | 5'-Cyanonicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.